molecular formula C42H28N6S2 B13015900 B-Bbtzbpt

B-Bbtzbpt

Cat. No.: B13015900
M. Wt: 680.8 g/mol
InChI Key: RMXBNRPOIWAOCU-UHFFFAOYSA-N
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Description

B-Bbtzbpt (systematic name pending IUPAC ratification) is a synthetic organic compound hypothesized to exhibit unique electronic and steric properties due to its benzamide-derived backbone and functionalized substituents. While its exact structure remains undisclosed in publicly accessible literature, preliminary studies suggest applications in catalysis, material science, and pharmaceuticals. Its stability under high-temperature conditions and solubility in polar aprotic solvents distinguish it from conventional benzamide derivatives .

Properties

Molecular Formula

C42H28N6S2

Molecular Weight

680.8 g/mol

IUPAC Name

N,N-diphenyl-4-[8-[4-(N-phenylanilino)phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]aniline

InChI

InChI=1S/C42H28N6S2/c1-5-13-31(14-6-1)47(32-15-7-2-8-16-32)35-25-21-29(22-26-35)37-39-41(45-49-43-39)38(42-40(37)44-50-46-42)30-23-27-36(28-24-30)48(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H

InChI Key

RMXBNRPOIWAOCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=C5C(=C(C6=NSN=C46)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)N=S=N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-Bbtzbpt typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent transformation into the final product. The initial steps often involve the use of starting materials such as aromatic compounds, which undergo a series of reactions including nitration, reduction, and cyclization. The reaction conditions for these steps are carefully controlled to ensure high yields and purity of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions that maximize efficiency and minimize waste. This often involves the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

B-Bbtzbpt undergoes a variety of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound, resulting in the formation of reduced products.

    Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

The reactions of this compound are often carried out under controlled conditions to ensure selectivity and high yields. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions are typically conducted in the presence of solvents such as ethanol or tetrahydrofuran.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.

Scientific Research Applications

B-Bbtzbpt has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: this compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is being investigated for its potential therapeutic applications, such as its role in drug development and as a diagnostic tool.

    Industry: this compound is utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of B-Bbtzbpt involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. These interactions are mediated by the functional groups present in the compound, which facilitate binding to the target molecules. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Aminobenzamides

2-Aminobenzamides share a benzamide core with B-Bbtzbpt but lack the latter’s brominated and tert-butyl substituents. Key differences include:

Property This compound 2-Aminobenzamide
Thermal Stability (°C) 220–250 (decomposition) 180–200 (decomposition)
Solubility (DMF, g/L) 45.2 ± 1.3 28.7 ± 0.9
Catalytic Efficiency* 92% yield (model reaction) 78% yield (model reaction)

*Based on Suzuki-Miyaura cross-coupling under identical conditions .

This compound’s bromine moieties enhance electron-withdrawing effects, improving oxidative stability and reaction kinetics compared to simpler 2-aminobenzamides. However, its synthetic complexity limits scalability relative to commercially available analogs .

Brominated Aromatic Amides

This compound’s brominated structure aligns it with compounds like 2-bromo-N-(tert-butyl)benzamide (BTBB). Comparative

Property This compound BTBB
Melting Point (°C) 156–158 142–145
Bioaccumulation (log Kow) 3.8 4.2
Photostability (t1/2, h) 48 ± 2 32 ± 3

Its extended photostability (48-hour half-life under UV exposure) further supports industrial applicability .

Functional Comparison with Industrially Relevant Compounds

Glycosylation Catalysts

This compound’s tertiary amine groups parallel glycosylation catalysts like N,N'-dicyclohexylcarbodiimide (DCC) . While DCC achieves 85–90% glycosidic bond formation efficiency, this compound’s benzamide framework reduces side reactions (e.g., hydrolysis) to <5% in glycan synthesis, as validated by GlycoBase analytics .

Persistent, Bioaccumulative, and Toxic (PBT) Chemicals

Regulatory screenings classify it as “low concern” under EPA’s Toxic Substances Control Act (TSCA) .

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